Arenobufagin

Description

This compound has been reported in Bufo gargarizans, Bufo bufo, and other organisms with data available.

This compound is a cardiotoxic bufanolide steroid secreted by the Argentine toad (Bufo arenarum). It blocks the sodium/potassium pump in heart tissue. (L1078)

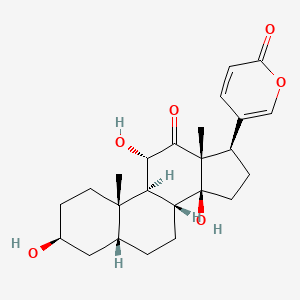

structure given in first source

Properties

IUPAC Name |

5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDCRWYOMWSTFC-AZGSIFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963565 | |

| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-74-4 | |

| Record name | Arenobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arenobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARENOBUFAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arenobufagin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenobufagin, a bufadienolide steroid, is a prominent bioactive compound isolated from the venom of various toad species. Historically rooted in traditional Chinese medicine, particularly in a preparation known as Chan'su, it has garnered significant scientific interest for its potent cardiotonic and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the extraction, isolation, and characterization of this compound. It includes structured quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Discovery and Historical Context

The use of toad venom in medicine dates back centuries. Chan'su, the dried secretion from toads such as Bufo gargarizans, has been a staple in traditional Chinese medicine for treating conditions like liver cancer and heart ailments.[1] this compound was identified as one of the principal active components within this complex mixture. Modern scientific investigation has since validated its potent biological activities, particularly its cytotoxicity against various cancer cell lines, leading to its emergence as a promising candidate for chemotherapeutic development.[2][3]

Natural Sources and Extraction

This compound is primarily secreted by toads of the Bufonidae family. The most notable sources include the Asiatic Toad (Bufo gargarizans), Bufo melanostictus, and the Argentine Toad (Rhinella arenarum, formerly Bufo arenarum).[1][4] The venom, a milky secretion from the parotoid glands, is collected and dried. On average, this compound constitutes approximately 1.75% of the crude toad toxin.[1]

The initial step in obtaining this compound is a solvent-based extraction from the dried and powdered venom.

General Extraction Protocol

A widely adopted method involves ultrasonic-assisted extraction with an alcohol-based solvent, typically 95% ethanol. The powdered toad venom is submerged in the solvent and subjected to ultrasonication to enhance the extraction efficiency. The resulting extract is then concentrated under reduced pressure to yield a crude residue, which serves as the starting material for subsequent purification steps.[5][6]

Isolation and Purification

The purification of this compound from the crude extract is a multi-step process primarily relying on chromatographic techniques to separate it from other bufadienolides and venom components.

Experimental Protocol for Isolation

The following protocol, adapted from established research, details a robust method for isolating high-purity this compound.[3][5][7]

-

Solvent Partitioning: The crude ethanolic residue (e.g., 900 g from 1.5 kg of venom) is partitioned between a nonpolar organic solvent, typically methylene dichloride, and water. The bufadienolides, including this compound, preferentially move to the organic phase. This step yields a methylene dichloride extract (e.g., 321 g).[3][7]

-

Silica Gel Column Chromatography: The organic extract is subjected to normal-phase column chromatography using a silica gel stationary phase (200–300 mesh). Elution is performed using a gradient of cyclohexane and acetone (e.g., starting with 5:1, moving to 3:1, and then 1:1). Fractions are collected and monitored by thin-layer chromatography (TLC).[7]

-

Reverse-Phase C18 Chromatography: Fractions enriched with this compound (e.g., "Fraction 6" from the silica gel step) are pooled and further purified using reverse-phase chromatography on a C18 silica gel column. A gradient of methanol and water (e.g., 30:70 to 90:10) is used for elution.[5]

-

Final Purification & Purity Analysis: The fractions containing pure this compound are combined, and the solvent is evaporated. The final product (e.g., 1.5 g) is a crystalline solid.[5] Purity is confirmed using analytical High-Performance Liquid Chromatography (HPLC), with purities exceeding 98% being achievable.[5]

Isolation Workflow Diagram

The following diagram illustrates the key steps in the isolation and purification of this compound from toad venom.

Physicochemical and Biological Data

The identity and purity of isolated this compound are confirmed through various analytical techniques. Its biological activity is quantified using in vitro cell-based assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₆ | [4] |

| Molar Mass | 416.5 g/mol | [4] |

| Appearance | Crystalline Solid | [5] |

| Primary Source | Toad Venom (Bufo spp.) | [1] |

| Purity (Post-Purification) | >98% (by HPLC) | [5] |

Table 2: Bioactivity of this compound in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | Type | IC₅₀ Value (72h) | Reference |

| HepG2 | Drug-Sensitive HCC | 20.24 ± 3.84 nM | [3] |

| HepG2/ADM | Multidrug-Resistant HCC | 7.46 ± 2.89 nM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple critical cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and autophagy, and the inhibition of angiogenesis (new blood vessel formation).

Inhibition of the PI3K/Akt/mTOR Pathway

One of the most well-documented mechanisms of this compound is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation and activation of key proteins like Akt and mTOR, this compound triggers apoptosis and autophagy in cancer cells.[1][3]

Suppression of the IKKβ/NF-κB Signaling Cascade

In lung cancer models, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. It achieves this by targeting IKKβ, a kinase that activates the NF-κB signaling pathway. By preventing the activation of NF-κB, this compound suppresses the expression of genes that drive cell migration and invasion.[8]

Conclusion and Future Outlook

This compound stands out as a highly potent natural product with significant potential for development as an anti-cancer therapeutic. The isolation procedures, while multi-step, are well-established and yield a high-purity compound suitable for preclinical and clinical investigation. Its ability to modulate multiple key oncogenic pathways, including PI3K/Akt/mTOR and NF-κB, underscores its potential as a multi-targeted agent, which may be particularly effective against complex and drug-resistant cancers. Further research into its pharmacokinetics, in vivo efficacy in diverse cancer models, and potential for synergistic combinations with existing therapies is warranted to fully realize its clinical potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cellular and molecular mechanisms of this compound in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C24H32O6 | CID 12305198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. US1951870A - Process of obtaining products from toad poisons - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound, isolated from toad venom, inhibited epithelial-to-mesenchymal transition and suppressed migration and invasion of lung cancer cells via targeting IKKβ/NFκB signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical and Modern Use of Arenobufagin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arenobufagin is a potent bufadienolide, a class of cardiotoxic steroids, isolated from the venom of various toad species, particularly those of the Bufo genus.[1] This compound is a major active component of a traditional Chinese medicine (TCM) known as Chan'su, which is derived from the dried skin secretions of toads like Bufo bufo gargarizans.[2][3][4] For centuries, Chan'su has been utilized in TCM for its purported therapeutic effects, including the treatment of cancer, heart failure, and inflammation.[2][3][5]

In recent decades, this compound has garnered significant attention from the scientific community for its pronounced anti-cancer properties observed in preclinical studies.[5][6] This has led to extensive research into its molecular mechanisms of action, revealing its ability to induce various forms of cell death, inhibit proliferation and metastasis, and modulate key signaling pathways.[6][7] This guide provides a comprehensive overview of this compound, bridging its historical use in TCM with modern pharmacological research, and offering detailed technical information for professionals in drug development.

Historical Context in Traditional Chinese Medicine

Chan'su, the traditional source of this compound, has a long history of use in China and other parts of Asia.[5] It was traditionally prepared from the dried, white secretions from the postauricular and skin glands of toads.[3]

Traditional Preparation: While specific historical formulations are proprietary and varied, the general preparation of medicinal decoctions in TCM involves several key steps:

-

Rinsing: Raw materials are rinsed under running water to remove impurities.[8]

-

Soaking: The materials are then soaked in clean water.[8]

-

Decoction: Water is added to cover the materials by 2-3 cm, brought to a boil, and then simmered for 30-45 minutes.[8] Often, a second decoction is performed with the remaining dregs to extract all active components.[9]

-

Straining: The resulting liquid is strained to remove the solid residues.[8]

Ceramic pots are traditionally preferred for this process due to their chemical stability and even heat distribution.[8] Chan'su was applied topically or, with great caution due to its toxicity, used in low-dose oral preparations for conditions ranging from skin ailments to cardiac insufficiency and cancer.[2][5][10]

Modern Pharmacological Research & Anti-Tumor Activity

Modern research has substantiated the traditional claims of Chan'su's anti-cancer effects, identifying this compound as one of its most potent constituents.[2] It has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~20-40 nM (approx.) | 48 / 72 | [11] |

| HepG2/ADM (multidrug-resistant) | Hepatocellular Carcinoma | ~20-40 nM (approx.) | 48 / 72 | [11] |

| MCF-7 | Breast Cancer | 18.26 | 48 | [12] |

| MDA-MB-231 | Breast Cancer | 35.81 | 48 | [12] |

| BGC-823 | Gastric Cancer | ~10-20 µM (viability reduced) | 48 | [13] |

| MKN-45 | Gastric Cancer | ~10-20 µM (viability reduced) | 48 | [13] |

| A549 | Lung Cancer | Not specified, but potent cytotoxic effects observed | Not specified | [14] |

Note: IC50 values can vary based on experimental conditions, such as assay duration and cell density. The term "GR50" is an emerging metric that corrects for cell division rate and may provide a more standardized measure of drug sensitivity.[15]

Molecular Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis and autophagy), causing cell cycle arrest, and inhibiting angiogenesis and metastasis.

Induction of Apoptosis and Autophagy

This compound is a potent inducer of apoptosis. In hepatocellular carcinoma (HCC) cells, it triggers the mitochondrial pathway of apoptosis, characterized by a decrease in mitochondrial membrane potential and an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c.[2][16] This leads to the activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[2]

Interestingly, this compound also induces autophagy, a cellular self-degradation process.[16] However, studies suggest this may be a protective mechanism for cancer cells. When autophagy is inhibited using agents like 3-methyladenine (3-MA) or by silencing key autophagy genes (like Beclin1 or Atg5), the apoptotic effects of this compound are enhanced.[16][17] This interplay suggests a therapeutic strategy of combining this compound with autophagy inhibitors.

Inhibition of Key Signaling Pathways

A significant portion of this compound's anti-tumor activity stems from its ability to suppress critical cell survival and proliferation pathways.

4.2.1 The PI3K/Akt/mTOR Pathway The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and it is often hyperactivated in cancer. This compound has been shown to potently inhibit this pathway in HCC and pancreatic cancer cells.[2][7][16] By inhibiting the phosphorylation (and thus activation) of key proteins like PI3K, PDK1, and Akt, this compound effectively shuts down this pro-survival signaling cascade, leading to apoptosis and autophagy.[2][16]

4.2.2 Angiogenesis and the VEGFR-2 Pathway Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) is a key driver of this process. This compound has been identified as a specific inhibitor of VEGF-mediated angiogenesis.[1][18] It functions by suppressing the VEGFR-2 signaling pathway, blocking the auto-phosphorylation of the receptor and inhibiting downstream signaling cascades.[5][18] This prevents the proliferation, migration, and tube formation of endothelial cells.[18]

4.2.3 Metastasis and the NF-κB Pathway Metastasis is the primary cause of cancer-related mortality. This compound has been shown to suppress the migration and invasion of lung cancer cells.[19] It achieves this by targeting the IKKβ/NF-κB signal cascade.[7][19] By binding to IKKβ and preventing its phosphorylation, this compound blocks the activation of NF-κB, a key transcription factor involved in epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis.[19]

Key Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT/WST-1)

This protocol determines the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[20]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) dissolved in a suitable solvent like DMSO.[12] Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Include an untreated control group.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[11][12]

-

Reagent Addition: Add a tetrazolium salt-based reagent (like WST-1 or MTT) to each well and incubate for 1-4 hours.[12][13] Viable cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).[13]

-

Analysis: Calculate the relative cell viability as the ratio of the absorbance of treated cells to that of the untreated control. Plot the results to determine the IC50 value using software like GraphPad Prism.[12]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate effects on signaling pathways.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then wash with ice-cold PBS and lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.[20]

-

SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ, normalizing to a loading control like GAPDH to compare protein expression levels across different treatments.[20]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[13]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 10-15 minutes.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Challenges and Future Directions

Despite its promising preclinical activity, the development of this compound as a mainstream therapeutic faces significant hurdles. Its primary challenge is cardiotoxicity, as it is a potent inhibitor of the Na+/K+-ATPase pump, similar to cardiac glycosides like digoxin.[2][4][10] This can lead to fatal arrhythmias.[20] Furthermore, its poor aqueous solubility limits its bioavailability and complicates in vivo administration.[21]

Future research is focused on overcoming these challenges through:

-

Nanodelivery Systems: Encapsulating this compound in polymeric nanomicelles or nanoparticles to improve solubility, enhance tumor targeting, and potentially reduce systemic toxicity.[20][21]

-

Combination Therapies: Combining this compound with other chemotherapeutic agents (like cisplatin) or with targeted inhibitors (like autophagy inhibitors) to achieve synergistic effects and lower the required therapeutic dose, thereby minimizing toxicity.[22]

-

Structural Modification: Synthesizing analogues of this compound to dissociate its anti-cancer activity from its cardiotoxicity.

Conclusion

This compound represents a compelling example of a natural product from traditional medicine with significant potential for modern oncology. Its ability to induce multiple forms of cell death and inhibit key cancer-promoting pathways makes it a valuable lead compound. For drug development professionals, the journey of this compound from a component of ancient toad venom to a subject of advanced preclinical investigation underscores the importance of ethnopharmacology in discovering novel therapeutic agents. Overcoming its inherent toxicity and delivery challenges through innovative formulation and combination strategies will be critical to translating its preclinical promise into clinical reality.

References

- 1. This compound | C24H32O6 | CID 12305198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Toxicokinetics of this compound and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular and molecular mechanisms of this compound in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Research progress in the anti-cancer activity and related mechanisms of this compound [xuebao.shsmu.edu.cn]

- 8. Chinese Medicine Regulatory Office [cmro.gov.hk]

- 9. CN103055231A - Method for preparing traditional Chinese medicine preparation - Google Patents [patents.google.com]

- 10. Effects of Chan Su, a traditional Chinese medicine, on the calcium transients of isolated cardiomyocytes: cardiotoxicity due to more than Na, K-ATPase blocking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cytotoxic Effects of Hellebrigenin and this compound Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound causes ferroptosis in human gastric cancer cells by increasing rev-erbα expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, isolated from Bufo viridis toad venom, inhibits A549 cells proliferation by inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound, a bufadienolide compound from toad venom, inhibits VEGF-mediated angiogenesis through suppression of VEGFR-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, isolated from toad venom, inhibited epithelial-to-mesenchymal transition and suppressed migration and invasion of lung cancer cells via targeting IKKβ/NFκB signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-loaded PEG-PLA nanoparticles for reducing toxicity and enhancing cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systemic delivery of the anticancer agent this compound using polymeric nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Bufadienolide Arenobufagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arenobufagin, a prominent member of the bufadienolide family of cardiotoxic steroids, has garnered significant scientific interest for its potent and diverse biological activities.[1][2] Extracted from the venom of various toad species, historically used in traditional Chinese medicine, this complex natural product exhibits promising anticancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological effects of this compound. Detailed experimental protocols for key biological assays are provided, and its intricate mechanisms of action, particularly the modulation of critical signaling pathways, are elucidated through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound (CAS No: 464-74-4) is a C24 steroid characterized by a six-membered lactone ring (α-pyrone) attached at the C-17 position, a feature that defines it as a bufadienolide.[1][2] Its systematic IUPAC name is 5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one. The molecule possesses a complex stereochemistry with multiple chiral centers, contributing to its specific biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₂O₆ | [3] |

| Molecular Weight | 416.51 g/mol | |

| Melting Point | 222-228 °C | [4] |

| Appearance | Solid | [1] |

| Solubility | Poorly soluble in water. Soluble in DMSO (83 mg/mL) and Ethanol (10 mg/mL). | |

| Stability | Stable under recommended storage conditions (protect from light and heat). Avoid strong oxidizing agents. |

Biological Activities and Quantitative Data

This compound exerts a wide range of biological effects, with its anticancer properties being the most extensively studied. It demonstrates potent cytotoxicity against a variety of cancer cell lines. Additionally, it exhibits anti-angiogenic, potential antiviral, and cardiotonic activities. The latter is attributed to its inhibitory effect on the Na+/K+-ATPase pump.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time (h) | Reference(s) |

| MCF-7 | Breast Cancer | 48.5 ± 6.9 | 48 | [3] |

| MDA-MB-231 | Breast Cancer | 81.2 ± 10.3 | 48 | [3] |

| HepG2 | Hepatocellular Carcinoma | 320 | Not Specified | [1] |

| HepG2 (in nanomicelles) | Hepatocellular Carcinoma | 140 | Not Specified | [1] |

| A549 | Non-Small-Cell Lung Cancer | Not specified in snippet | Not specified in snippet | |

| NCI-H460 | Non-Small-Cell Lung Cancer | Not specified in snippet | Not specified in snippet |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with multiple cellular targets and signaling pathways. Its primary mechanisms include the induction of apoptosis and autophagy, often through the inhibition of the PI3K/Akt/mTOR pathway, and the inhibition of the Na+/K+-ATPase pump.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A central mechanism underlying the anticancer activity of this compound is its ability to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[2][5] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound triggers programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Core Signaling Pathways Modulated by Arenobufagin

For Immediate Release

Shanghai, China – December 14, 2025 – Arenobufagin, a prominent bufadienolide derived from toad venom, is garnering significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the key signaling pathways affected by this compound, offering a valuable resource for researchers, scientists, and drug development professionals. Through a comprehensive review of preclinical studies, this document elucidates the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

This compound exerts its anti-neoplastic effects by modulating a complex network of intracellular signaling cascades critical for cancer cell proliferation, survival, and metastasis. The primary pathways impacted include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling networks. Furthermore, this compound has been demonstrated to intricately regulate the intrinsic apoptosis pathway and the Wnt/β-catenin signaling cascade. This guide will dissect each of these pathways, providing a granular view of the molecular interactions influenced by this promising natural compound.

Quantitative Analysis of this compound's Cytotoxic Activity

The efficacy of this compound across various cancer cell lines has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its cytotoxic potency. The data presented below summarizes the IC50 values of this compound in several human cancer cell lines, highlighting its broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 20.24 | [1] |

| HepG2/ADM (multidrug-resistant) | Hepatocellular Carcinoma | 7.46 | [1] |

| AGS | Gastric Cancer | 10-80 (range) | [2] |

| MKN-45 | Gastric Cancer | 10-80 (range) | [2] |

| U-87 MG | Glioblastoma | 19.8 | [2] |

| MCF-7 | Breast Cancer | 48.5 ± 6.9 | [2] |

| MDA-MB-231 | Breast Cancer | 81.2 ± 10.3 | [2] |

| SW1990 | Pancreatic Cancer | 6-25 (range) | [2] |

| BxPC3 | Pancreatic Cancer | 6-25 (range) | [2] |

| A549 | Non-Small Cell Lung Cancer | Not specified | [2] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not specified | [2] |

| PC3 | Prostate Cancer | Not specified | [2] |

Core Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is underpinned by its ability to interfere with multiple signaling pathways essential for tumor progression. The following sections detail these interactions, accompanied by visual representations to facilitate a deeper understanding of the molecular mechanisms at play.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. This compound has been shown to be a potent inhibitor of this pathway.[3][4] It downregulates the expression of key proteins such as PI3K and Akt, and also inhibits the phosphorylation of Akt and mTOR.[2][5] This inhibition leads to the suppression of downstream signaling, ultimately inducing apoptosis and autophagy in cancer cells.[3][4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the JNK and Erk subfamilies, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[2] this compound's effect on the MAPK pathway appears to be context-dependent. In some cancer cells, such as nasopharyngeal carcinoma, this compound induces apoptosis by inhibiting the JNK pathway. Conversely, in breast cancer cells, it has been reported to increase the phosphorylation of JNK, leading to apoptosis.[2] this compound has also been shown to downregulate the phosphorylation of Erk in pancreatic cancer cells.[6]

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. This compound has been shown to increase the expression ratio of Bax to Bcl-2, promoting the release of cytochrome c from the mitochondria.[3] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, leading to the execution of apoptosis.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and metastasis. This compound has been found to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex.[7] Specifically, it decreases the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cellular and molecular mechanisms of this compound in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound on human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, isolated from toad venom, inhibited epithelial-to-mesenchymal transition and suppressed migration and invasion of lung cancer cells via targeting IKKβ/NFκB signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and biosynthesis of Arenobufagin

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Arenobufagin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cardiotoxic bufadienolide, a class of C-24 steroids characterized by a six-membered lactone ring at the C-17 position.[1][2] It is a major active component of Chan'su (toad venom), a traditional Chinese medicine that has been used for centuries to treat various conditions, including liver cancer.[3] Modern research has confirmed its significant anti-tumor activities, including the induction of apoptosis and autophagy in cancer cells and the inhibition of angiogenesis.[4][5] This guide provides a comprehensive overview of the natural sources of this compound and the current understanding of its biosynthetic pathway, supplemented with quantitative data and detailed experimental protocols.

Natural Sources of this compound

This compound is exclusively of animal origin, primarily found in the venom secreted from the skin and parotid glands of various toad species as a defense mechanism.[3] The primary species known to produce this compound are detailed below.

Table 1: Natural Sources and Quantitative Data of this compound

| Species Name | Common Name | Family | Tissues/Secretions Containing this compound | Reported Concentration | Citation(s) |

|---|---|---|---|---|---|

| Rhinella arenarum (formerly Bufo arenarum) | Argentine toad | Bufonidae | Skin and parotid gland venom | A major bufadienolide; specific percentage not consistently reported. | [3] |

| Bufo gargarizans | Asiatic toad | Bufonidae | Skin and parotid gland venom (Chan'su), eggs | Approx. 1.75% of total venom bufadienolides. | [3][6] |

| Bufo melanostictus (now Duttaphrynus melanostictus) | Asian black-spined toad | Bufonidae | Skin and parotid gland venom | A known component, but concentration varies. | [2][3] |

| Anaxyrus boreas (formerly Bufo boreas) | Boreal toad | Bufonidae | Skin secretions and mucosal rinses | Detected and shows antimicrobial activity. | [7] |

| Toad Eggs (Bufo bufo gargarizans) | - | Bufonidae | Eggs | Quantified at 0.021 ng/mg of egg tissue in one case of accidental poisoning. |[6] |

Biosynthesis of this compound

The biosynthesis of bufadienolides in toads is a complex process that begins with cholesterol. While the complete enzymatic pathway to this compound has not been fully elucidated, key steps have been identified through transcriptome analysis and precursor labeling experiments.[8][9] The process is understood to be a specialized branch of steroidogenesis occurring in the toad's parotid glands, utilizing cholesterol synthesized in the liver.[10]

Cholesterol as the Primary Precursor

The backbone of this compound is a steroid nucleus, which is derived from cholesterol. Studies have shown that the parotid glands of toads do not synthesize cholesterol de novo. Instead, cholesterol is produced in the liver, transported via lipoproteins in the blood, and subsequently taken up by the parotid glands to serve as the substrate for bufadienolide synthesis.[10] Experiments using radiolabeled [1,2-³H]cholesterol injected into Bufo arenarum resulted in the isolation of radioactive this compound, confirming cholesterol as a direct precursor.[8]

Key Biosynthetic Steps

-

Side-Chain Cleavage: The initial and rate-limiting step in most steroidogenic pathways is the conversion of cholesterol to pregnenolone.[11] This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 enzyme known as CYP11A1 (or P450scc).[9][12] Transcriptome analysis of Bufo bufo gargarizans has identified the gene for this enzyme, suggesting its crucial role.[9] CYP11A1 hydroxylates cholesterol at the C22 and C20 positions, leading to the cleavage of the bond between them and yielding pregnenolone.[9]

-

Steroid Nucleus Modification: Following the formation of pregnenolone, a series of enzymatic modifications, including hydroxylations, oxidations, and isomerizations, occur on the steroid nucleus. While the exact sequence is unknown for this compound, general steroidogenesis pathways in Bufo arenarum are known to proceed via a Δ⁵-pathway (or 3β-hydroxy-5-ene pathway).[13][14] This implies that modifications may occur before the isomerization of the A/B ring junction.

-

Formation of the Butenolide Ring: A defining feature of bufadienolides is the α-pyrone (a doubly unsaturated six-membered lactone) ring attached at C-17. Early experiments indicated that the entire cholesterol side chain is utilized to form this ring, as labeled pregnane derivatives (which have a shortened side chain) were not incorporated into this compound.[8] This suggests a mechanism where the cholesterol side chain is modified and cyclized to form the lactone ring, a process that remains a key area for future research.

The proposed biosynthetic pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound.

Protocol for Extraction and Isolation from Toad Venom

This protocol is adapted from methodologies used for isolating bufadienolides from large quantities of toad venom.[15]

1. Initial Extraction: a. Weigh 1.5 kg of dried and powdered toad venom (Chan'su). b. Add the powder to a suitable vessel and suspend it in 95% ethanol. c. Perform ultrasonic-assisted extraction for 40 minutes at 40°C to maximize the recovery of compounds. d. Filter the ethanol extract to remove solid residues. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

2. Liquid-Liquid Partitioning: a. Resuspend the crude residue in a mixture of methylene dichloride (CH₂Cl₂) and water. b. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. c. Collect the organic (methylene dichloride) layer, which contains the less polar bufadienolides. Repeat the extraction of the aqueous layer two more times with fresh methylene dichloride. d. Combine the organic extracts and concentrate under reduced pressure to yield a methylene dichloride extract.

3. Chromatographic Purification: a. Prepare a silica gel column (200–300 mesh) using a suitable solvent like cyclohexane. b. Dissolve the methylene dichloride extract in a minimal amount of solvent and load it onto the column. c. Elute the column using a gradient of increasing polarity, starting with cyclohexane-acetone mixtures (e.g., 5:1, then 3:1, then 1:1). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization. e. Pool fractions containing the compound with the same retention factor (Rf) as an this compound standard. f. Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Caption: Experimental workflow for this compound isolation.

Protocol for Quantification by LC-MS/MS

This protocol describes a method for the sensitive quantification of this compound in biological matrices.[2]

1. Sample Preparation: a. Homogenize tissue samples or use liquid samples (e.g., plasma, serum) directly. b. Perform a protein precipitation step by adding a threefold volume of cold acetonitrile containing an internal standard (e.g., diazepam). c. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes. d. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase for injection.

2. LC-MS/MS Conditions: a. Chromatographic System: Agilent 1290 HPLC or equivalent. b. Column: Agilent Extend-C18 column (150 mm × 4.6 mm, 3.5 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: Acetonitrile. e. Gradient Elution: A suitable gradient, for example: 0–2 min, 20% B; 2–4 min, 20%–90% B; 4–4.5 min, 90% B; 4.5–8 min, return to 20% B. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 1 µL. h. Mass Spectrometer: AB SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer. i. Ionization Mode: Positive Electrospray Ionization (ESI+). j. Detection Mode: Multiple Reaction Monitoring (MRM). k. MRM Transition for this compound: Monitor the precursor-to-product ion transition of m/z 417.2 → 399.2. l. Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol for Investigating Biosynthesis with Labeled Precursors

This protocol is based on classic experiments to trace the metabolic fate of precursors.[8]

1. Precursor Administration: a. Synthesize or procure a radiolabeled precursor, such as [³H]cholesterol or [¹⁴C]cholesterol. b. Administer the labeled precursor to the animal model (e.g., Bufo arenarum) via injection into the dorsal lymph sac.

2. Incubation Period: a. House the animals for a sufficient period (e.g., 7-14 days) to allow for the metabolism and incorporation of the labeled precursor into bufadienolides.

3. Isolation of Target Compound: a. After the incubation period, sacrifice the animals and carefully dissect the parotid glands. b. Homogenize the glands and extract the bufadienolides using the extraction and purification protocol described in Section 3.1. c. It is critical to purify this compound to radiochemical purity, which may require multiple chromatographic steps (e.g., column chromatography followed by several rounds of preparative TLC or HPLC).

4. Detection and Analysis: a. Measure the radioactivity of the purified this compound sample using a liquid scintillation counter. b. The detection of significant radioactivity above background levels confirms that the administered labeled compound is a precursor in the biosynthetic pathway of this compound. c. Calculate the incorporation rate by dividing the total radioactivity in the isolated this compound by the total radioactivity of the administered precursor.

References

- 1. Identification of anti-tumor components from toad venom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicokinetics of this compound and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [Syntheses of bufadienolides. Synthesis of a 14-alpha-bufadienolide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Antitumor Constituents in Toad Venom by Spectrum-Effect Relationship Analysis and Investigation on Its Pharmacologic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of bufadienolides in toads. VI. Experiments with [1,2-3H]cholesterol, [21-14C]coprostanol, and 5 beta-[21-14 C]pregnanolone in the toad Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of bufadienolides in toads. V. The origin of the cholesterol used by toad parotid glands for biosynthesis of bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Corticosteroidogenesis in the toad Bufo arenarum H: evidence for a precursor role for an aldosterone 3 beta-hydroxy-5-ene analogue (3 beta, 11 beta, 21-trihydroxy-20-oxo-5-pregnen-18-al) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Seasonal changes in testicular steroidogenesis in the toad Bufo arenarum H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Arenobufagin: A Cardiotonic Steroid with Complex Signaling Capabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arenobufagin, a bufadienolide and a prominent active component of traditional Chinese medicines derived from toad venom, has long been recognized for its cardiotonic properties. As a member of the cardiotonic steroid family, its primary mechanism of action involves the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This inhibition triggers a cascade of intracellular events, ultimately leading to an increase in myocardial contractility. However, emerging research reveals a more intricate signaling role for this compound, extending beyond simple ion pump inhibition. This technical guide provides a comprehensive overview of this compound's function as a cardiotonic steroid, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its activity. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular medicine.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The foundational cardiotonic effect of this compound stems from its direct interaction with and inhibition of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in an E2-P transition state, thereby blocking its pumping function[1]. This inhibition leads to an accumulation of intracellular sodium ([Na+]i). The increased [Na+]i alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i)[2]. This elevation in cytosolic calcium enhances the contractility of cardiac myocytes, producing a positive inotropic effect.

Quantitative Data on this compound's Activity

The potency of this compound as a Na+/K+-ATPase inhibitor has been quantified in several studies. This section summarizes the key quantitative data in a structured format for easy comparison.

| Parameter | Value | Cell Type/System | Reference |

| Na+/K+-ATPase Inhibition | |||

| Half-maximal inhibitory concentration (IC50) | 0.29 µM | Dissociated guinea-pig cardiac myocytes | [3] |

| Potency relative to Ouabain | 3.5-fold more potent | Dissociated guinea-pig cardiac myocytes | [3] |

| Cardiotonic Effects | |||

| Effect on Heart Rate (in vivo, rats) | Increased at 60 mg/kg (oral), Decreased at 120 mg/kg (oral) | Rats | [4] |

| Effect on Myocardial Enzymes (CK-MB, BNP) | Increased levels, indicating cardiac stress at higher doses | Rats | [4] |

Signaling Pathways Modulated by this compound

Beyond its direct impact on ion homeostasis, the binding of this compound to Na+/K+-ATPase initiates a complex intracellular signaling cascade. The Na+/K+-ATPase, in this context, functions as a signal transducer.

Na+/K+-ATPase-Src Kinase Signaling Complex

Upon this compound binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of the non-receptor tyrosine kinase, Src[1][5]. The Na+/K+-ATPase and Src form a pre-existing signaling complex in the cell membrane[6]. The binding of this compound is thought to disrupt an inhibitory interaction between the Na+/K+-ATPase and the kinase domain of Src, leading to Src activation[6].

Downstream Signaling Cascades

Activated Src kinase serves as a hub for multiple downstream signaling pathways, including:

-

Ras/Raf/MEK/ERK Pathway: Activated Src can transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) signaling cascade. This pathway is involved in cell growth, proliferation, and survival[7].

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, proliferation, and autophagy[8].

-

Reactive Oxygen Species (ROS) Production: The activation of the Na+/K+-ATPase signaling complex can lead to the generation of reactive oxygen species, which can act as second messengers to further modulate intracellular signaling[7].

Signaling Pathway of this compound's Cardiotonic and Intracellular Effects

Caption: Signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other cardiotonic steroids.

Measurement of Na+/K+-ATPase Activity

This protocol is adapted from methods used to assess the inhibitory potential of compounds on Na+/K+-ATPase.

Objective: To determine the IC50 of this compound for Na+/K+-ATPase inhibition.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)

-

Assay Buffer: 130 mM NaCl, 20 mM KCl, 3 mM ATP, 4 mM MgCl2, 30 mM imidazole (pH 7.5)

-

Pre-incubation Buffer: 4 mM MgCl2, 1 mM Pi, 30 mM imidazole (at desired pH)

-

This compound stock solution (in DMSO)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the pre-incubation buffer.

-

Add the purified Na+/K+-ATPase enzyme to each well of a 96-well plate.

-

Add the this compound dilutions to the wells and pre-incubate for 2 hours at 23°C to allow for binding to the E2-P conformation.

-

Initiate the enzymatic reaction by adding the assay buffer to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., SDS).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Na+/K+-ATPase Activity Assay

Caption: Experimental workflow for determining Na+/K+-ATPase inhibition.

Whole-Cell Patch-Clamp Recording of Na+/K+ Pump Current

This protocol provides a general framework for measuring the Na+/K+ pump current in isolated cardiomyocytes.

Objective: To directly measure the electrogenic current generated by the Na+/K+ pump and its inhibition by this compound.

Materials:

-

Isolated cardiomyocytes (e.g., from guinea pig ventricle)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External (Tyrode's) solution: containing physiological concentrations of ions. To isolate pump current, other channel currents should be blocked (e.g., using specific blockers for Na+, K+, and Ca2+ channels).

-

Internal (pipette) solution: containing a high concentration of Na+ (e.g., 50 mM) to activate the pump, and ATP and Mg2+ to fuel it. Other ions are adjusted to maintain physiological osmolarity and pH.

-

This compound stock solution.

Procedure:

-

Isolate single cardiomyocytes using established enzymatic digestion protocols.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a single myocyte with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential (e.g., -40 mV).

-

Measure the baseline whole-cell current.

-

To measure the Na+/K+ pump current, rapidly switch the external solution to one lacking K+, which will abolish the pump current. The difference in current before and after the removal of external K+ represents the pump current.

-

To test the effect of this compound, perfuse the cell with an external solution containing the desired concentration of the compound and repeat the measurement of the K+-sensitive current.

-

A concentration-response curve can be generated by applying different concentrations of this compound.

Conclusion

This compound's role as a cardiotonic steroid is multifaceted. Its primary therapeutic effect is derived from the inhibition of Na+/K+-ATPase, leading to a positive inotropic effect through the modulation of intracellular calcium levels. However, the discovery of its ability to activate complex intracellular signaling cascades, such as the Src-mediated pathway, opens new avenues for understanding its broader physiological and pathological implications. The detailed experimental protocols provided herein offer a foundation for further investigation into the intricate mechanisms of this compound and other cardiotonic steroids. A thorough understanding of these dual actions is crucial for the development of novel therapeutics that can harness the beneficial effects of this class of compounds while mitigating potential toxicities. Further research is warranted to fully elucidate the concentration-dependent effects of this compound on cardiac contractility and to explore the therapeutic potential of modulating its signaling activities in various disease states.

References

- 1. utoledo.edu [utoledo.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a compound in toad venom, blocks Na(+)-K+ pump current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetics of this compound and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Na/K-ATPase/Src complex and cardiotonic steroid-activated protein kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial in-vitro studies on Arenobufagin's cytotoxicity

An In-Depth Technical Guide to the Initial In-Vitro Cytotoxicity of Arenobufagin

Introduction

This compound, a C-24 bufadienolide and a major active component isolated from toad venom (Chan Su), has garnered significant scientific interest for its potent anti-cancer properties.[1][2][3] Traditionally used in Chinese medicine for treating various ailments, its cytotoxic effects against a wide array of cancer cell lines are now being systematically investigated.[1][4] Preclinical research highlights its ability to induce cell cycle arrest, apoptosis, and autophagy, while inhibiting cancer cell proliferation, angiogenesis, and metastasis.[1][3] This technical guide provides a comprehensive overview of the initial in-vitro studies on this compound's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the molecular signaling pathways involved.

Data Presentation: Cytotoxic Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound has demonstrated significant cytotoxicity across numerous cancer cell lines, often in the nanomolar range.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Incubation Time (h) | Citation |

| Breast Cancer | MCF-7 | 48.5 ± 6.9 | 48 | [5][6] |

| Breast Cancer | MDA-MB-231 | 81.2 ± 10.3 | 48 | [5][6] |

| Non-Small-Cell Lung Cancer | A549 | Not specified | 24, 48 | [2] |

| Non-Small-Cell Lung Cancer | NCI-H460 | Not specified | 24, 48 | [2] |

| Hepatocellular Carcinoma | HepG2 | 320 | Not specified | [1] |

| Glioblastoma | U-87 | 19.8 | 48 | [7] |

| Nasopharyngeal Carcinoma | NPC-039 | 8.26 | Not specified | [8] |

| Nasopharyngeal Carcinoma | NPC-BM | 5.91 | Not specified | [8] |

| Esophageal Squamous Cell Carcinoma | Various (5 lines) | 800 - 3600 | Not specified | [9] |

Experimental Protocols

The following are detailed methodologies commonly employed in the in-vitro assessment of this compound's cytotoxicity.

Cell Viability and Proliferation Assays

a) MTT Assay

-

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for specified durations (e.g., 24, 48, 72, or 96 hours).[10][11] A vehicle control (e.g., DMSO) is run in parallel.[5][6]

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nM) using a microplate reader.[10]

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC50 values are calculated from the dose-response curves.[5][11]

b) WST-1 Assay

-

Principle: Similar to the MTT assay, the WST-1 assay uses a water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye. This method is often considered more sensitive and does not require a solubilization step.

-

Protocol:

-

Plate and treat cells with this compound as described for the MTT assay.

-

At the end of the treatment period, add WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the colored formazan product at approximately 450 nm.[5]

-

-

Data Analysis: Relative cell viability is calculated as the ratio of the absorbance of the treated group to the untreated control group.[5]

c) Clonogenic Survival Assay

-

Principle: This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a cytotoxic agent on cell reproductive integrity.

-

Protocol:

-

Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvest the cells, count them, and re-seed a specific number (e.g., 500-1000 cells) into new culture dishes.

-

Allow the cells to grow for 1-2 weeks until visible colonies are formed.

-

Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

-

-

Data Analysis: The plating efficiency and surviving fraction are calculated to determine the dose-dependent inhibition of colony formation.[10]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Data Analysis: Flow cytometry data is used to quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[11]

b) Western Blot Analysis for Apoptosis Markers

-

Principle: Apoptosis is executed by a cascade of proteases called caspases. Western blotting can detect the cleavage (and thus activation) of key caspases (e.g., caspase-3, -8, -9) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).[1][13] It can also be used to measure changes in the expression of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[5][14]

-

Protocol:

-

After treatment with this compound, lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bax, Bcl-2, etc.[8]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

-

-

Data Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control like β-actin.

Cell Cycle Analysis

-

Principle: The cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound (e.g., 10 nM for 24 hours).[10]

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining.[5]

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry.[10]

-

-

Data Analysis: The resulting DNA histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. This compound has been shown to induce S and G2/M phase arrest in various cancer cells.[1][10]

Signaling Pathways and Visualizations

This compound exerts its cytotoxic effects by modulating multiple intracellular signaling pathways.

General Experimental Workflow

The typical workflow for assessing the in-vitro cytotoxicity of this compound involves a multi-faceted approach, starting from initial viability screening to detailed mechanistic studies.

Caption: A typical experimental workflow for investigating this compound's cytotoxicity.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

A crucial mechanism of this compound's action is the inhibition of the PI3K/Akt/mTOR pathway, which is a primary signaling route for cell survival and proliferation.[4][12] By suppressing this pathway, this compound promotes both apoptosis and autophagy.[12]

Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway

This compound triggers the mitochondrial pathway of apoptosis by altering the balance of Bcl-2 family proteins.[1][14] It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and caspase activation.[12][14]

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Modulation of MAPK and p53 Signaling

This compound's effects on Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and ERK, appear to be cell-type specific, sometimes promoting and sometimes inhibiting apoptosis.[1] In nasopharyngeal carcinoma cells, apoptosis is induced through inhibition of the JNK pathway.[8][15] Additionally, this compound can activate the p53 signaling pathway, a critical tumor suppressor pathway, to promote apoptosis in cancer cells like those in esophageal squamous cell carcinoma.[9]

Caption: this compound modulates p53 and JNK pathways to induce apoptosis.

Conclusion

Initial in-vitro studies robustly demonstrate that this compound is a potent cytotoxic agent against a diverse range of cancer cells. Its anti-cancer activity is not mediated by a single mechanism but rather through the complex modulation of multiple critical signaling pathways. The primary modes of action include the induction of G2/M cell cycle arrest and the activation of caspase-dependent apoptosis, primarily through the intrinsic mitochondrial pathway. Furthermore, its ability to inhibit the pro-survival PI3K/Akt/mTOR pathway and modulate other key regulators like p53 and MAPK pathways underscores its potential as a multi-targeted therapeutic agent. The detailed protocols and summarized data presented in this guide offer a foundational resource for researchers and drug development professionals exploring the therapeutic promise of this compound. Further investigation, particularly in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility in cancer therapy.[1]

References

- 1. Cellular and molecular mechanisms of this compound in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular and molecular mechanisms of this compound in cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in the anti-cancer activity and related mechanisms of this compound [xuebao.shsmu.edu.cn]

- 5. Cytotoxic Effects of Hellebrigenin and this compound Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cytotoxic Effects of Hellebrigenin and this compound Against Human Breast Cancer Cells [frontiersin.org]

- 7. Enhanced Cytotoxic Effects of Arenite in Combination with Active Bufadienolide Compounds against Human Glioblastoma Cell Line U-87 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound activates p53 to trigger esophageal squamous cell carcinoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound Induces Apoptotic Cell Death in Human Non-Small-Cell Lung Cancer Cells via the Noxa-Related Pathway [mdpi.com]

- 14. This compound Promoted Oxidative Stress-Associated Mitochondrial Pathway Apoptosis in A549 Non-Small-Cell Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Profile of Arenobufagin

Introduction

This compound is a natural bufadienolide, a type of cardiotoxic steroid, isolated from the venom of toads, particularly species like Bufo bufo gargarizans[1][2]. Commonly known as Chan'su in traditional Chinese medicine, toad venom has been utilized for centuries to treat various ailments, including cancer and heart conditions[2][3]. This compound is a C-24 steroid characterized by an α-pyrone ring at the C-17 position and is considered one of the most potent antitumor constituents of this venom[4][5]. Its pharmacological profile is complex, exhibiting a dual nature as both a promising anticancer agent and a potent cardiotonic/cardiotoxic compound[6][7]. This guide provides a comprehensive overview of its pharmacological properties, mechanisms of action, pharmacokinetic profile, and toxicological considerations.

Pharmacodynamics: Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily revolving around its anticancer and cardiotonic activities.

Anticancer Activity

Preclinical research has demonstrated that this compound possesses broad-spectrum antitumor activity against various cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), breast cancer, esophageal squamous cell carcinoma (ESCC), and pancreatic cancer[1][3][4][7]. Its anticancer effects are mediated through the modulation of numerous cellular processes and signaling pathways.

1. Induction of Apoptosis and Cell Cycle Arrest: this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. It triggers both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways[1][8]. Key events include:

-

Mitochondrial Pathway Activation: this compound increases the Bax/Bcl-2 expression ratio, promoting the translocation of Bax to the mitochondria. This leads to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP)[4][8][9].

-

Noxa-Related Pathway: In NSCLC cells, this compound upregulates the pro-apoptotic protein Noxa while abrogating the anti-apoptotic protein Mcl-1, leading to caspase-dependent apoptosis[10].

-

p53 Activation: It can activate the p53 signaling pathway, a critical tumor suppressor pathway, to trigger apoptosis in ESCC cells[1].

-